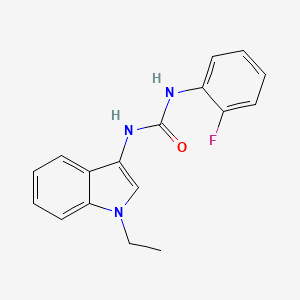

1-(1-ethyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea

Description

1-(1-ethyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea is a urea derivative featuring a 1-ethyl-substituted indole moiety linked via a urea bridge to a 2-fluorophenyl group. Its molecular formula is C₁₇H₁₅FN₃O, with a molecular weight of 296.33 g/mol. The indole core contributes aromatic and hydrogen-bonding capabilities, while the 2-fluorophenyl group introduces steric and electronic effects.

Properties

IUPAC Name |

1-(1-ethylindol-3-yl)-3-(2-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O/c1-2-21-11-15(12-7-3-6-10-16(12)21)20-17(22)19-14-9-5-4-8-13(14)18/h3-11H,2H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRIUTSACPIOMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-fluoroaniline in the presence of a base, such as triethylamine, to yield the desired urea compound. The reaction conditions generally include:

Temperature: Room temperature to reflux

Solvent: Dichloromethane or tetrahydrofuran

Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(1-ethyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Oxindole derivatives.

Reduction: Amines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(1-ethyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea exhibits potential as a pharmaceutical agent due to its biological activities:

- Anticancer Properties : Indole derivatives are known for their ability to interact with various molecular targets involved in cancer progression. Research indicates that this compound may inhibit key enzymes associated with tumor growth, making it a candidate for further exploration in cancer therapy.

- Antimicrobial Activity : Studies have shown that compounds similar to this urea derivative possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) observed suggest potential use in developing new antibiotics.

The biological mechanisms of this compound are still under investigation, but preliminary findings indicate:

- Interaction with Enzymes : The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects, including anti-inflammatory responses and modulation of cell signaling pathways.

Anticancer Efficacy

A notable study examined the effects of this compound on various cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology.

Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of related compounds. In vitro tests demonstrated that derivatives of this urea exhibited potent activity against multidrug-resistant bacterial strains, suggesting that they could be developed into new treatments for resistant infections.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Observed Effect | Reference |

|---|---|---|---|

| This compound | Anticancer | Induced apoptosis in cancer cells | |

| 1-(1-methyl-1H-indol-3-yl)-3-(4-chlorophenyl)urea | Antimicrobial | Effective against Gram-positive bacteria | |

| 1-(1-benzylindol-3-yl)-3-(4-methoxyphenyl)urea | Antimicrobial | High activity against resistant strains |

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Fluorophenyl Substituents

The compounds in , such as 1-(2-aminoethyl)-3-(2-fluorophenyl)urea hydrochloride, share a urea backbone and fluorophenyl substituents but differ in their secondary functional groups. Key comparisons are summarized below:

Key Observations :

- In , the 2-fluorophenyl derivative exhibited a high yield (97%), suggesting favorable synthetic accessibility for ortho-substituted ureas .

- Functional Group Impact: The indole moiety in the target compound enhances aromaticity and lipophilicity compared to the aminoethyl group in compounds, which could influence solubility and membrane permeability.

Indole-Based Chalcones ()

Chalcone derivatives like (E)-3-(4-bromophenyl)-1-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one share the 1-ethylindole core but replace the urea group with a propenone linker. Such differences may lead to divergent biological activities, as chalcones are often explored for anticancer properties .

Other Urea Derivatives ( and )

- Patent Example (): The compound 1-[3-(2-hydroxyethylamino)-5-trifluoromethoxyphenyl]-3-[2-(2-hydroxyethyl)phenyl]urea incorporates hydrophilic hydroxyethyl groups, contrasting with the hydrophobic ethyl-indole in the target compound. This highlights how urea derivatives can be tailored for solubility or target specificity .

- Cyclopentyl-Indazol Urea () : 1-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]-3-(1-methyl-1H-indazol-4-yl)urea demonstrates the impact of bulky substituents (cyclopentyl, indazol) on steric interactions, which may limit binding to certain receptors compared to the indole-based target compound .

Biological Activity

1-(1-ethyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Its structure, characterized by the presence of both indole and fluorophenyl groups, suggests potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| IUPAC Name | 1-(1-ethylindol-3-yl)-3-(2-fluorophenyl)urea |

| CAS Number | 899947-43-4 |

| Molecular Formula | C17H16FN3O |

| Molecular Weight | 297.33 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The indole moiety can effectively bind to protein active sites, while the fluorophenyl group enhances binding affinity through hydrophobic interactions. This dual interaction can modulate various biological pathways, including those involved in cancer progression and inflammation.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with indole structures have shown promising results against various cancer cell lines:

- IC50 Values : Many indole derivatives demonstrate IC50 values ranging from 3 to 20 µM against pancreatic, prostate, and breast cancer cell lines .

The mechanism of action often involves targeting specific signaling pathways that regulate cell proliferation and apoptosis.

Anti-inflammatory Activity

Indole-based compounds are also noted for their anti-inflammatory effects. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and reduce edema:

- Inhibition Percentages : Compounds in this category have recorded inhibition percentages as high as 93% compared to standard anti-inflammatory drugs like diclofenac sodium .

Study on Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of indole-based urea derivatives for their anticancer activity. The findings indicated that modifications in the indole structure significantly influenced the efficacy against various cancer types. For instance, the introduction of electron-withdrawing groups enhanced potency due to improved binding interactions with target proteins .

Comparative Analysis with Other Compounds

A comparative analysis was conducted between this compound and its analogs:

| Compound | Anticancer IC50 (µM) | Antibacterial MIC (µg/mL) |

|---|---|---|

| This compound | 7 - 20 | Not specified |

| 1-(1-methyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea | 5 - 15 | Not specified |

| 1-(1-ethyl-1H-indol-3-y)-3-(phenyl)urea | 10 - 25 | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.